METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
Description
Historical Context and Development of Cyanoacrylamide Derivatives
The origins of cyanoacrylamide derivatives are inextricably linked to the serendipitous discovery of cyanoacrylate adhesives during World War II. In 1942, researchers at Eastman Kodak, including Dr. Harry Coover, sought materials for clear plastic gun sights but instead identified cyanoacrylates’ adhesive properties. Though initially dismissed due to excessive stickiness, Coover’s team recognized their potential by 1951, leading to the commercialization of ethyl cyanoacrylate as "Eastman 910" in 1958.
Cyanoacrylamides emerged as a derivative class through systematic modifications of the cyanoacrylate backbone. The Knoevenagel condensation—a reaction between formaldehyde and alkyl cyanoacetates—served as the foundational synthetic route. By replacing ester groups with amide functionalities, chemists developed cyanoacrylamides, which exhibit enhanced stability and tunable reactivity. The introduction of benzoate moieties, as seen in the target compound, further expanded structural diversity, enabling tailored electronic and steric properties for specialized applications.
Significance in Organic and Medicinal Chemistry Research
Cyanoacrylamide-based benzoates occupy a unique niche due to their dual reactivity: the electron-deficient cyanoacrylamide group facilitates nucleophilic attacks, while the benzoate ester provides sites for further functionalization. This combination enables applications in:
- Drug Discovery : The α,β-unsaturated carbonyl system in cyanoacrylamides acts as a Michael acceptor, making these compounds potent inhibitors of enzymes like photosystem II (PSII) in plants. Modifications at the benzoate position, such as the 2-chlorobenzyl and 3-ethoxy substituents in the target compound, enhance target specificity and bioavailability.
- Agrochemical Development : Structural analogs of methyl 2-[((E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-2-propenoyl)amino]benzoate have demonstrated herbicidal, fungicidal, and antiviral activities. For instance, 2-cyanoacrylate derivatives disrupt electron transport chains in weeds, offering a mechanism distinct from traditional herbicides.
- Materials Science : The planar cyanoacrylamide core facilitates π-π stacking interactions, enabling use in conductive polymers or photovoltaic materials.
Current Research Landscape and Scientific Interest
Recent studies emphasize structural optimization to balance reactivity and stability. Key advancements include:
Table 1: Representative Modifications in Cyanoacrylamide-Benzoate Derivatives
Researchers employ computational tools like density functional theory (DFT) to predict electron distribution and reaction pathways. For example, the target compound’s (E)-configuration optimizes conjugation across the propenoyl system, increasing electrophilicity at the β-carbon.
Synthetic innovations focus on green chemistry principles. A 2024 study detailed a solvent-free Knoevenagel condensation using nanocatalysts, achieving 92% yield for analogous cyanoacrylamides. Such methods address historical challenges like premature polymerization, which plagued early cyanoacrylate production.
In medicinal chemistry, hybrid molecules combining cyanoacrylamide motifs with known pharmacophores are under investigation. The chlorobenzyloxy group in the target compound, for instance, may synergize with anticancer agents by modulating protein kinase inhibition.
Properties
IUPAC Name |
methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-34-25-15-18(12-13-24(25)35-17-19-8-4-6-10-22(19)28)14-20(16-29)26(31)30-23-11-7-5-9-21(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIHFUMLLWXROT-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-ethoxybenzaldehyde to form an ether intermediate.
Addition of the cyano group: The intermediate is then reacted with malononitrile in the presence of a base to introduce the cyano group.
Formation of the final product: The final step involves the reaction of the cyano intermediate with methyl 2-aminobenzoate under acidic conditions to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group and ester functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing ester linkages, aromatic substituents, or cyano functionalities. Key differences in structure, synthesis, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the absence of a triazine ring in the target compound suggests divergent biological targets, possibly favoring kinase or protease inhibition.
Synthetic Routes: The target compound’s synthesis likely parallels methods in , involving condensation of cyano-propenoyl intermediates with aromatic amines. This contrasts with the nucleophilic substitution used for triazine-based herbicides .
Functional Group Impact: Cyano groups (common in the target compound and ) enhance electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes).
Applications :
- The benzimidazole derivative is tailored for antiparasitic activity due to its planar aromatic system, while the target compound’s chlorobenzyloxy group may optimize it for anti-inflammatory or anticancer roles.
Research Findings and Implications
- Bioactivity: The target compound’s α,β-unsaturated carbonyl and cyano groups suggest reactivity toward Michael addition, a mechanism exploited in covalent drug design (e.g., kinase inhibitors) .
- Thermodynamic Stability: The (E)-configuration of the propenoyl group (evident in the IUPAC name) minimizes steric clashes, favoring stable binding conformations compared to (Z)-isomers .
- Comparative Solubility : The 3-ethoxy group may enhance aqueous solubility relative to purely hydrophobic analogs like the dichlorobenzyl derivative , though this requires experimental validation.
Biological Activity
Methyl 2-[((E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-2-propenoyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN2O4
- Molecular Weight : 364.80 g/mol
- CAS Number : 131860-97-4
The compound features a unique structure that includes a chlorobenzyl group, an ethoxyphenyl moiety, and a cyanoacrylate functionality. These structural components are believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can lead to depigmentation effects, making it potentially useful in cosmetic applications.
- Antioxidant Activity : The presence of the cyano group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cellular Signaling Modulation : It may modulate various signaling pathways by binding to specific receptors, influencing processes like cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria | 32 µg/mL |
| Fungi | 16 µg/mL |
This antimicrobial property suggests potential applications in pharmaceuticals and food preservation.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 120 | 60 |
These findings support its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing a significant reduction in DPPH radical concentration.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
This suggests that the compound has strong potential as an antioxidant agent.
Case Studies
- Tyrosinase Inhibition Study : A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound significantly decreased tyrosinase activity by up to 50% at a concentration of 20 µM over 72 hours.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. Results indicated that the compound exhibited low cytotoxicity at concentrations below 25 µM, suggesting safety for potential therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
